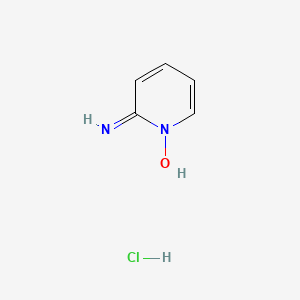

Pyridin-2-amine 1-oxide monohydrochloride

Description

Contextualization within Pyridine (B92270) N-Oxide Chemistry

Structural Classification within Nitrogen Heterocycles

Pyridin-2-amine 1-oxide monohydrochloride belongs to the class of nitrogen-containing heterocyclic compounds. Specifically, it is a derivative of pyridine, an aromatic six-membered ring containing one nitrogen atom. The parent compound, Pyridin-2-amine 1-oxide, is characterized by an exocyclic amino group at the 2-position and an N-oxide functionality, where the nitrogen atom of the pyridine ring is oxidized. The monohydrochloride salt is formed by the protonation of the basic amino group with hydrochloric acid.

The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring. The N-O bond is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This electronic perturbation influences the reactivity of the aromatic system.

Table 1: Physicochemical Properties of Pyridin-2-amine 1-oxide Monohydrochloride nih.gov

| Property | Value |

| Molecular Formula | C₅H₇ClN₂O |

| Molecular Weight | 146.57 g/mol |

| CAS Number | 57097-28-6 |

| IUPAC Name | 1-hydroxypyridin-2-imine;hydrochloride |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 47.3 Ų |

Significance of N-Oxide Functionality in Pyridine Systems

The N-oxide group in pyridine systems is of paramount importance as it modulates the chemical behavior of the parent heterocycle in several ways. researchgate.net The oxidation of the pyridine nitrogen withdraws electron density from the ring, making the C2 and C4 positions more susceptible to nucleophilic attack. semanticscholar.org Conversely, it deactivates the ring towards electrophilic substitution.

This altered reactivity profile makes pyridine N-oxides versatile intermediates in organic synthesis. semanticscholar.org They can be used to introduce a variety of functional groups at the 2- and 4-positions, which is often challenging to achieve with unoxidized pyridines. Following the desired functionalization, the N-oxide group can be readily removed by reduction to yield the substituted pyridine. semanticscholar.org

Historical Perspectives in Synthetic Organic Chemistry Development

The development of synthetic routes to 2-aminopyridine (B139424) N-oxides has been an area of active research. Early methods for the amination of pyridines, such as the Chichibabin reaction, involve harsh conditions. wikipedia.org The use of pyridine N-oxides as precursors for the synthesis of 2-aminopyridines offers a milder and more regioselective alternative. wordpress.comthieme-connect.com

A notable advancement in this area was the development of a one-pot procedure for the direct preparation of 2-aminopyridines from pyridine N-oxides by a process group at Merck. wordpress.com This method involves the transformation of the N-oxide to an N-tert-butylamino intermediate, which is then deprotected in situ. wordpress.com More recent methods have further refined this approach, utilizing various activating agents and amine sources to achieve high yields and functional group tolerance. nih.govresearchgate.net The synthesis of Pyridin-2-amine 1-oxide monohydrochloride itself has been documented in patent literature, involving the oxidation of 2-aminopyridine with a peracid followed by treatment with hydrochloric acid.

Role as a Privileged Scaffold and Intermediate in Complex Chemical Transformations

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov The introduction of the N-oxide and amino functionalities in Pyridin-2-amine 1-oxide further enhances its utility as a starting material for the synthesis of diverse molecular architectures.

Pyridin-2-amine 1-oxide and its derivatives are valuable intermediates in a variety of complex chemical transformations. They can participate in reactions such as the Reissert-Henze reaction, which allows for the introduction of a substituent at the 2-position of the pyridine ring. nih.govnii.ac.jp Furthermore, the amino group can be readily modified, and the N-oxide can direct further functionalization of the pyridine ring, making these compounds versatile building blocks for the synthesis of more complex heterocyclic systems. bohrium.comnih.gov This has led to their use in the preparation of compounds with potential applications in various fields of chemical and pharmaceutical research. nih.gov

Table 2: Spectroscopic Data of the Parent Compound, 2-Aminopyridine N-Oxide

| Spectroscopic Technique | Data | Source |

| Mass Spectrum (EI) | Major peaks (m/z): 110, 82, 66, 55 | nist.gov |

| Infrared (IR) Spectroscopy | The vibrational wavenumbers of 2-aminopyridine have been calculated, with characteristic NH₂ stretching modes expected in the region of 3250-3480 cm⁻¹. | tsijournals.com |

| NMR Spectroscopy | ¹H and ¹³C NMR data for various 2-aminopyridine derivatives show characteristic shifts depending on the substituents. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hydroxypyridin-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-3-1-2-4-7(5)8;/h1-4,6,8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIMNCLFBQMNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972562 | |

| Record name | 2-Iminopyridin-1(2H)-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57097-28-6 | |

| Record name | Pyridin-2-amine 1-oxide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057097286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iminopyridin-1(2H)-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-2-amine 1-oxide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Structural Characterization and Elucidation

Crystallographic Analysis

Crystallographic techniques are essential for determining the precise spatial arrangement of atoms within the crystal lattice, offering unambiguous proof of molecular structure.

While specific single-crystal X-ray diffraction data for Pyridin-2-amine 1-oxide monohydrochloride is not widely available in the surveyed literature, the structural characteristics can be inferred from studies on closely related compounds, such as other aminopyridine derivatives and their salts mdpi.comnih.govresearchgate.net.

For a crystal of Pyridin-2-amine 1-oxide monohydrochloride, it is anticipated that the proton from hydrochloric acid would lead to the formation of a pyridinium (B92312) cation. The site of protonation could be the N-oxide oxygen, forming a hydroxyl group, or the amino nitrogen. The resulting cation and the chloride anion would form an ionic salt. The crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) would be determined from the diffraction pattern, providing the fundamental parameters of the crystal lattice mdpi.com.

The crystal packing of Pyridin-2-amine 1-oxide monohydrochloride is expected to be dominated by a network of strong intermolecular hydrogen bonds researchgate.net. The protonated amine group (-NH3+) or the N-oxide hydroxyl group (-OH) would act as primary hydrogen bond donors. The chloride anion (Cl⁻) is a strong hydrogen bond acceptor, and it would likely be a key participant in the hydrogen-bonding network.

Other significant interactions would include:

N-H···Cl and O-H···Cl bonds: These are expected to be the principal interactions stabilizing the crystal lattice, linking the organic cations and chloride anions researchgate.net.

C-H···O and C-H···Cl interactions: Weaker hydrogen bonds involving the aromatic C-H groups as donors and the N-oxide oxygen or chloride ion as acceptors may also be present, further refining the crystal packing mdpi.com.

Intramolecularly, a hydrogen bond might exist between the amino group and the N-oxide oxygen, depending on the conformation of the molecule in the crystal. The planarity of the pyridine (B92270) ring is expected to be largely maintained.

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide complementary information to confirm the molecular structure, functional groups, and connectivity of the compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectra for the monohydrochloride salt are not detailed in the provided search results, the data for the parent compound, 2-aminopyridine (B139424) N-oxide, can be used to predict the spectral characteristics of its salt core.ac.uk. The formation of the hydrochloride salt involves protonation, which significantly alters the electronic environment and, consequently, the chemical shifts of nearby nuclei. In similar pyridine hydrochlorides, protonation leads to a downfield shift for all ring protons due to the increased positive charge on the nitrogen atom pw.edu.pl.

¹H NMR: The protons on the pyridine ring are expected to shift downfield (to a higher ppm value) compared to the free base due to the deshielding effect of the positive charge following protonation. The amino group protons would also be affected and may appear as a broad signal.

¹³C NMR: Similarly, all carbon atoms in the pyridine ring are expected to experience a downfield shift upon protonation acs.org. The carbon atom bonded to the nitrogen (C2) would be particularly affected.

The following table compares the reported chemical shifts for 2-aminopyridine N-oxide with the expected shifts for its monohydrochloride salt.

Interactive Table: Comparison of NMR Chemical Shifts (ppm)

| Atom Position | 2-aminopyridine N-oxide (¹³C NMR, ppm) core.ac.uk | Pyridin-2-amine 1-oxide monohydrochloride (Predicted ¹³C NMR, ppm) | 2-aminopyridine N-oxide (¹H NMR, ppm) core.ac.uk | Pyridin-2-amine 1-oxide monohydrochloride (Predicted ¹H NMR, ppm) |

| C2 | 150.69 | > 150.7 | - | - |

| C3 | - | - | ~8.3 | > 8.3 |

| C4 | - | - | ~7.6 | > 7.6 |

| C5 | - | - | - | - |

| C6 | - | - | ~6.5 | > 6.5 |

Note: Specific shift values for the hydrochloride salt are predictive and based on general trends observed for pyridine salt formation pw.edu.pl. Actual values require experimental verification.

Vibrational spectroscopy is used to identify the functional groups present in a molecule. The FTIR and Raman spectra of Pyridin-2-amine 1-oxide monohydrochloride would show characteristic bands confirming its structure. Key vibrational modes for the parent 2-aminopyridine N-oxide have been identified chemicalbook.comtsijournals.com.

Upon formation of the hydrochloride salt, the following changes are expected:

N-O Stretch: The N-oxide stretching vibration, typically observed in the infrared spectrum, is a prominent band acs.org. Its position would be sensitive to protonation.

N-H Vibrations: The spectrum will be characterized by the appearance of broad and strong absorption bands in the 2400-3000 cm⁻¹ region, corresponding to the stretching vibrations of the newly formed N-H⁺ or O-H⁺ bond from protonation. The scissoring mode of the -NH2 group is typically seen around 1617-1628 cm⁻¹ tsijournals.com.

Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring would also be present, though their frequencies may shift slightly upon salt formation.

Interactive Table: Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | 2-aminopyridine (IR/Raman) tsijournals.com | 2-aminopyridine N-oxide (IR) chemicalbook.com | Pyridin-2-amine 1-oxide monohydrochloride (Predicted) |

| N-H⁺/O-H⁺ Stretch | - | - | Broad, ~2400-3000 |

| NH₂ Asymmetric Stretch | 3442 | Present | Shifted |

| NH₂ Symmetric Stretch | 3300 | Present | Shifted |

| NH₂ Scissoring | 1617 (IR), 1628 (Raman) | Present | Shifted |

| C-N Stretch | 1328 | Present | Shifted |

| N-O Stretch | - | Present, ~930 acs.org | Shifted |

Note: Predicted values are based on general characteristics of amine hydrochloride salts.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of Pyridin-2-amine 1-oxide monohydrochloride, the molecule would typically be observed as the protonated molecular ion, [M+H]⁺, where M is the free base (Pyridin-2-amine 1-oxide). The hydrochloride portion is usually not observed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

Molecular Formula: C₅H₆N₂O sigmaaldrich.com

Molecular Weight (of free base): 110.11 g/mol sigmaaldrich.com

Observed Ion (MS): The mass spectrum would show a peak corresponding to the molecular ion of the free base at m/z 110, or the protonated molecule [C₅H₇N₂O]⁺ at m/z 111. chemicalbook.com

Exact Mass (HRMS): The calculated monoisotopic mass of the free base C₅H₆N₂O is 110.04801 Da. HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Electronic Absorption Spectroscopy and Solvent Effects on Spectral Properties

The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the transitions between different energy levels. In the case of Pyridin-2-amine 1-oxide monohydrochloride, the electronic spectrum is influenced by the pyridine N-oxide core, the amino substituent, and the protonation of the N-oxide group. The absorption bands observed in the ultraviolet-visible (UV-Vis) region are typically due to π → π* and n → π* transitions.

The UV spectrum of the parent compound, pyridine N-oxide, exhibits two main absorption bands. The long-wavelength band is a charge-transfer (CT) band of the π → π* type, resulting from the transfer of an electron from the oxygen atom to the pyridine ring. The short-wavelength band is similar to the 1Lb band of pyridine itself. chemicalbook.com

The solvent in which the spectrum is recorded can significantly impact the position and intensity of these absorption bands. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. An increase in solvent polarity generally leads to a blue shift (hypsochromic shift) of the long-wavelength CT band of pyridine N-oxide and its monosubstituted derivatives in aprotic solvents. chemicalbook.com This is because the polar ground state is stabilized to a greater extent by polar solvents than the less polar excited state.

For aminopyridine derivatives, the amino group acts as an auxochrome, which can modify the absorption characteristics of the pyridyl chromophore. Studies on 2-aminopyridine derivatives have shown that they possess advantageous absorption and emission spectra. nih.gov The protonation of the N-oxide in Pyridin-2-amine 1-oxide monohydrochloride is expected to cause a significant shift in the absorption bands compared to the free base, 2-aminopyridine N-oxide. The protonated forms of pyridine N-oxides generally exhibit different spectral characteristics from the free N-oxides. chemicalbook.com

The absorption spectra of 2-aminopyridine and its derivatives have been studied in various solvents. For instance, a study of 2-aminopyridine in ether solution showed a broad absorption band characteristic of the pyridine ring structure. nih.gov When protonated with an acid, the absorption curve of 2-aminopyridine in a dioxane-water solution showed a single absorption band, with the curve in the acid solution being slightly higher and broader than in the neutral solution. nih.gov

Table 1: Electronic Absorption Maxima (λmax) of an Aminopyridine Derivative in Various Solvents

This table displays data for a representative 2-amino-3-cyanopyridine (B104079) derivative to illustrate solvent effects, as specific data for Pyridin-2-amine 1-oxide monohydrochloride was not available in the searched literature.

| Solvent | λmax (nm) |

| Chloroform (CHCl₃) | 350 |

| Ethyl Acetate (AcOEt) | 355 |

| Acetonitrile (CH₃CN) | 360 |

| Ethanol (EtOH) | 370 |

| N,N-Dimethylformamide (DMF) | 380 |

| Dimethyl sulfoxide (B87167) (DMSO) | 437 |

| Water (H₂O) | 365 |

Data sourced from a study on 2-amino-3-cyanopyridine derivatives. ekb.eg

The data illustrates a general trend where an increase in solvent polarity can lead to a shift in the absorption maximum to longer wavelengths (bathochromic shift) for this particular class of derivatives. ekb.eg

Elemental Analysis and Thermal Characterization Techniques

Elemental analysis and thermal analysis are fundamental techniques for the characterization of a chemical compound, confirming its empirical formula and assessing its thermal stability.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, nitrogen, and chlorine) in a compound. This data is crucial for verifying the empirical and molecular formula of a synthesized compound. For Pyridin-2-amine 1-oxide monohydrochloride, with the molecular formula C₅H₇ClN₂O, the theoretical elemental composition can be calculated based on its molecular weight (146.57 g/mol ). usc.edu

Table 2: Theoretical Elemental Composition of Pyridin-2-amine 1-oxide monohydrochloride

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 40.98 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.81 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.11 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.92 |

| Total | 146.577 | 100.00 |

Experimental values obtained from elemental analysis are typically compared with these theoretical values to confirm the purity and identity of the compound. For instance, in the synthesis of related aminopyridine complexes, elemental analysis is routinely used to confirm the proposed stoichiometry. researchgate.net

Thermal Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. It provides information about decomposition patterns, thermal stability, and the composition of multi-component systems. A TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperature of maximum decomposition (Tmax). usc.edu

Studies on the thermal properties of 2-aminopyridine have shown that it undergoes thermal decomposition, and its stability can be assessed by the onset temperature of degradation (Tonset) and Tmax. usc.edu For example, a study on 2-aminopyridine reported a Tmax of 132.03°C for the control sample. usc.edu The thermal stability of aminopyridine derivatives is an important characteristic, particularly for their application in the synthesis of pharmaceuticals and other materials. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can detect transitions such as melting, crystallization, and glass transitions. The DSC thermogram of a crystalline solid will show a sharp endothermic peak corresponding to its melting point. For related aminopyridine compounds, DSC has been used to determine their melting points and latent heat of fusion. usc.edu For example, a study on 2-aminopyridine showed a melting endotherm at 61.32°C for a treated sample. usc.edu

While specific TGA/DSC data for Pyridin-2-amine 1-oxide monohydrochloride is not available in the provided search results, the following table presents typical thermal analysis data for the related compound, 2-aminopyridine, to illustrate the type of information obtained from these techniques.

Table 3: Thermal Analysis Data for 2-Aminopyridine

| Analysis Type | Parameter | Value (°C) |

| TGA | Onset of Thermal Degradation (Tonset) | 93.61 |

| DTG | Maximum Thermal Decomposition Temp (Tmax) | 132.03 |

| DSC | Melting Point | 61.32 |

Data sourced from a study on a treated sample of 2-aminopyridine. usc.edu

This data provides a baseline for what might be expected for related aminopyridine salts, although the presence of the N-oxide and hydrochloride functionalities in the target compound would likely alter its thermal stability and melting behavior.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies (e.g., Hartree-Fock, Density Functional Theory (DFT))

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have become a standard tool for predicting the properties of molecular systems with a good balance of accuracy and computational cost. acs.org The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with basis sets such as 6-311++G(d,p), is frequently utilized for these types of investigations. acs.org Such studies on related pyridine (B92270) N-oxide systems have demonstrated good agreement between calculated and experimental data. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For 2-aminopyridine (B139424) N-oxide, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

Below is an illustrative table of optimized geometrical parameters for a related pyridine derivative, demonstrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C2-N(amine) | 1.37 Å |

| Bond Length | N(ring)-O | 1.35 Å |

| Bond Angle | C2-N(ring)-C6 | 118.5° |

| Dihedral Angle | H-N-C2-C3 | 180.0° |

| Note: The data in this table is illustrative for a pyridine derivative and not specific to Pyridin-2-amine 1-oxide monohydrochloride. |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in predicting these vibrational frequencies and aiding in the assignment of the experimentally observed spectral bands. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations.

For 2-aminopyridine N-oxide, key vibrational modes would include the N-H stretching of the amino group, the N-O stretching of the oxide group, and various pyridine ring stretching and bending vibrations. Protonation in the monohydrochloride salt would significantly impact these vibrational frequencies, particularly those associated with the N-oxide group and the protonated site.

The following table provides an example of calculated and experimental vibrational frequencies for a related aminopyridine derivative, illustrating the typical output of such analyses.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3580 | 3480 |

| N-H Symmetric Stretch | 3465 | 3360 |

| N-O Stretch | 1250 | 1245 |

| Pyridine Ring Stretch | 1610 | 1600 |

| Note: This data is for a related aminopyridine derivative and is provided for illustrative purposes. |

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally suggests a more reactive molecule. nih.gov

In 2-aminopyridine N-oxide, the amino group acts as an electron-donating group, which would raise the HOMO energy level, while the N-oxide group has a more complex electronic influence. Analysis of the spatial distribution of these orbitals can reveal the most probable sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Note: These values are illustrative for a pyridine N-oxide derivative and not specific to the title compound. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemist-friendly picture of the bonding and charge distribution within a molecule. acs.orgnih.gov It calculates the natural atomic charges on each atom, offering insights into the electrostatic potential and identifying electron-rich and electron-poor centers. NBO analysis also examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This is particularly useful for understanding hyperconjugative and resonance effects.

For 2-aminopyridine N-oxide, NBO analysis would likely show a significant negative charge on the oxygen atom of the N-oxide group and the nitrogen of the amino group, while the carbon atoms of the pyridine ring would have varying partial positive and negative charges. The interaction between the lone pair of the amino nitrogen and the π* orbitals of the pyridine ring would be a key charge transfer interaction.

| Atom | Natural Charge (e) |

| O(N-oxide) | -0.75 |

| N(ring) | +0.20 |

| C2 | +0.15 |

| N(amine) | -0.85 |

| Note: These values are illustrative for a substituted pyridine N-oxide and are not specific to the title compound. |

Molecules with large first hyperpolarizability (β) values are of interest for their potential applications in non-linear optics (NLO). These materials can alter the properties of light passing through them and are used in technologies such as frequency doubling of lasers. Computational chemistry can predict the first hyperpolarizability of a molecule, providing a theoretical screening tool for promising NLO candidates. acs.org

The presence of both an electron-donating group (amino) and an electron-withdrawing/donating N-oxide group on the pyridine ring suggests that 2-aminopyridine N-oxide and its derivatives could exhibit NLO properties. The charge transfer characteristics within the molecule are a key factor in determining the magnitude of the first hyperpolarizability.

| Component | Value (esu) |

| β_x | 1.5 x 10⁻³⁰ |

| β_y | -0.5 x 10⁻³⁰ |

| β_z | 0.2 x 10⁻³⁰ |

| β_total | 1.6 x 10⁻³⁰ |

| Note: These values are hypothetical and for illustrative purposes only. |

N-O Bond Dissociation Enthalpy (BDE) Computations

The N-O bond is a defining feature of pyridine N-oxides, and its strength, quantified by the bond dissociation enthalpy (BDE), is crucial for understanding the compound's stability and reactivity. Computational studies have been instrumental in determining and analyzing the N-O BDE in this class of molecules.

A central point of investigation has been the comparison between the N-O BDE of pyridine N-oxide (PNO) and simpler amine oxides like trimethylamine (B31210) N-oxide (TMAO). nih.gov Early experimental and computational data (using the HF 6-31G* model) suggested that the N-O bond in PNO was only about 2 kcal/mol stronger than in TMAO. nih.gov However, more recent and robust computational models, such as Density Functional Theory (DFT) with B3LYP and M06 functionals, predict a much larger difference, in the range of 10 to 14 kcal/mol. nih.govnih.gov This significant discrepancy highlights the importance of the computational method chosen. The higher BDE in PNO is consistent with its shorter N-O bond length and higher infrared stretching frequency compared to TMAO, suggesting a stronger, more stable bond. nih.govmdpi.com

The increased N-O BDE in pyridine N-oxide compared to trimethylamine N-oxide is attributed to the "extra" resonance stabilization in the PNO molecule relative to pyridine. nih.govmdpi.com This additional stabilization is estimated to be between 10 and 14 kcal/mol. nih.govmdpi.com The range of calculated N-O BDEs for various amine N-oxides can be as wide as 40 kcal/mol, indicating significant substituent effects. nih.govresearchgate.net For substituted pyridine N-oxides, the BDEs are generally found to be in the range of 60–66 kcal/mol. nih.gov

Recent high-level computational studies using composite methods like CBS-QB3, CBS-APNO, and G4 have sought to provide more accurate BDE values, helping to resolve controversies surrounding experimental data. wayne.eduacs.org For the parent pyridine-N-oxide, a consensus experimental value of 63.3 ± 0.5 kcal/mol is now in excellent agreement with values calculated using G4 and CBS-APNO methods. wayne.edu The M06-2X DFT functional also provides BDEs that align well with these high-level methods. wayne.eduacs.org These computational approaches provide a more reliable means of determining bond energies, especially for compounds that are challenging to measure experimentally due to factors like hygroscopicity. researchgate.netwayne.edu

| Compound | Method | Calculated/Experimental BDE (kcal/mol) | Reference |

|---|---|---|---|

| Pyridine N-oxide | Experimental | 63.3 ± 0.5 | wayne.edu |

| Pyridine N-oxide | G4 | ~63.3 | wayne.edu |

| Pyridine N-oxide | CBS-APNO | ~63.3 | wayne.edu |

| Pyridine N-oxide | CBS-QB3 | ~65.4 | wayne.edu |

| Pyridine N-oxide | M06-2X | ~62.6 - 64.7 | wayne.edu |

| Trimethylamine N-oxide | Experimental (Best Estimate) | 56.7 ± 0.9 | wayne.edu |

| Trimethylamine N-oxide | Experimental | 61.1 ± 1.2 | mdpi.com |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the complex reaction mechanisms involving pyridine N-oxides. By mapping out potential energy surfaces, identifying transition states, and calculating the energies of intermediates, researchers can predict the most favorable reaction pathways.

One area where computational modeling has provided significant insight is in the synthesis of 2-aminopyridines from pyridine N-oxide derivatives. nih.gov For instance, the reaction of pyridine N-oxides with activated isocyanides to form 2-aminopyridines has been investigated. nih.gov This Reissert-Henze type reaction proceeds through several steps, including the formation of an N-formylaminopyridine intermediate. nih.gov Computational studies can model the energies of proposed intermediates and transition states in such pathways, helping to confirm the mechanism and explain observed product distributions. For example, modeling can help determine why a particular pathway, such as a cycloaddition mechanism, is or is not a major contributor to the final product. nih.gov

In a different study, Density Functional Theory (B3LYP) calculations were used to investigate the reaction of a cobaltacyclopentadiene complex with isocyanate to form pyridin-2(1H)-one. researchgate.net The calculations revealed that a two-state mechanism, involving both singlet and triplet electronic states, is more favorable than a single-state pathway. The model showed that the reaction proceeds through the insertion of the isocyanate's C=N bond into a cobalt-carbon bond, followed by reductive elimination from a different spin state to yield the final product complex. This detailed mechanistic insight, including the crucial role of spin state changes, would be exceptionally difficult to obtain through experimental means alone. researchgate.net

Furthermore, DFT calculations have been employed to predict the UV spectra of various substituted pyridine N-oxides, correlating the electronic effects of substituents with the observed spectroscopic properties. dntb.gov.ua Such studies demonstrate the power of computational methods to not only explain reactivity but also to predict physical and chemical properties of these heterocyclic systems. dntb.gov.uabohrium.com

Reaction Mechanisms and Chemical Transformations

Nucleophilic Reactivity of the Pyridine (B92270) Ring and Amino Group

The presence of both the pyridine ring and an exocyclic amino group provides multiple sites for nucleophilic attack, leading to a rich and varied reaction chemistry.

Reissert-Henze Type Reactions in Pyridine N-Oxide Chemistry

The Reissert-Henze reaction is a classic transformation of pyridine N-oxides, enabling the introduction of various substituents at the C2-position. nih.govbohrium.com In the context of Pyridin-2-amine 1-oxide, this reaction type offers a pathway to functionalized 2-aminopyridine (B139424) derivatives. The general mechanism involves the activation of the N-oxide by an acylating agent, such as an acyl chloride, followed by the addition of a nucleophile. thieme-connect.com

A notable application of this chemistry is the synthesis of substituted 2-aminopyridines from pyridine N-oxides. nih.govthieme-connect.comnih.govacs.org For instance, pyridine N-oxides activated with a phosphonium (B103445) coupling reagent can react with amines to yield 2-aminopyridines through a Reissert-Henze-type mechanism. nih.gov This approach provides a mild alternative to traditional nucleophilic aromatic substitution (SNAr) reactions for preparing 2-aminopyridines. nih.gov The reaction proceeds via the formation of an N-(2-pyridyl)pyridinium salt, which subsequently undergoes hydrolytic decomposition to furnish the 2-aminopyridine product. thieme-connect.com This method is compatible with a wide range of functional groups. thieme-connect.com

The following table summarizes the key steps in a Reissert-Henze type reaction involving a generic pyridine N-oxide:

| Step | Description |

| 1. Activation | The N-oxide oxygen attacks an activating agent (e.g., acyl chloride, phosphonium salt), forming a reactive intermediate. |

| 2. Nucleophilic Attack | A nucleophile attacks the activated pyridine ring, typically at the C2 or C6 position. |

| 3. Rearomatization | The intermediate undergoes rearrangement and elimination to restore the aromaticity of the pyridine ring, resulting in a 2-substituted pyridine. |

It is important to note that while the general principles of the Reissert-Henze reaction are applicable, the presence of the amino group in Pyridin-2-amine 1-oxide can influence the reaction's regioselectivity and reactivity.

Intramolecular Cyclization Pathways and Imine Formation

The bifunctional nature of Pyridin-2-amine 1-oxide, possessing both a nucleophilic amino group and an electrophilic center upon activation, makes it a suitable precursor for intramolecular cyclization reactions to form various heterocyclic systems. bohrium.com These cyclizations are pivotal in the synthesis of fused bicyclic pyridines. bohrium.com For example, N-acyliminium ions tethered to a pyridine ring can undergo intramolecular cyclization. researchgate.net

Furthermore, the amino group can participate in reactions leading to imine formation. Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond and are typically formed by the reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comyoutube.comlibretexts.org This reaction is generally acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of an imine from Pyridin-2-amine 1-oxide would involve the condensation of its amino group with a suitable carbonyl compound.

The general mechanism for imine formation is as follows:

| Step | Description |

| 1. Nucleophilic Addition | The primary amine attacks the carbonyl carbon of the aldehyde or ketone. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. |

| 3. Protonation of Hydroxyl Group | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. |

| 4. Elimination of Water | The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. |

| 5. Deprotonation | A base removes a proton from the nitrogen to yield the final imine product. |

While direct examples of intramolecular cyclization and imine formation starting from Pyridin-2-amine 1-oxide monohydrochloride are not extensively detailed in the literature, the inherent reactivity of its functional groups strongly suggests its potential in these transformations. For instance, the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives can be achieved through the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, a process involving cyclization. acs.org

Role of the N-Oxide Moiety in Enhanced Reactivity

The N-oxide group is not merely a passive spectator; it plays a crucial role in activating the pyridine ring towards various chemical transformations.

Activation of Pyridine N-Oxides for Chemical Reactions

The N-oxide group significantly enhances the reactivity of the pyridine ring compared to the parent pyridine. nih.gov It renders the ring more susceptible to both electrophilic and nucleophilic attack. nih.gov The oxygen atom can donate electron density to the ring, facilitating electrophilic substitution, while the positively charged nitrogen atom withdraws electron density, activating the ring for nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov

This activation is exploited in numerous synthetic strategies. For example, the direct C-H functionalization of pyridine N-oxides can be achieved under milder conditions than for the corresponding pyridines. chemrxiv.org Photocatalysis in the presence of pyridine N-oxide can lead to the generation of a pyridine N-oxy radical, which can initiate anti-Markovnikov additions to olefins. chemrxiv.org

The activation by the N-oxide is a key feature in the synthesis of 2-aminopyridines from pyridine N-oxides, where reagents like PyBroP are used to activate the N-oxide for subsequent amination. nih.gov

Polonovski Rearrangement and its Synthetic Utility

The Polonovski rearrangement is a classic reaction of tertiary amine N-oxides, including pyridine N-oxides, that has significant synthetic utility. The reaction typically involves the treatment of the N-oxide with an activating agent like acetic anhydride (B1165640), leading to the formation of an iminium ion intermediate. bohrium.com This intermediate can then undergo further reactions, making the Polonovski rearrangement a versatile tool in organic synthesis. bohrium.com

The key steps of the Polonovski rearrangement are:

Activation of the N-oxide: The N-oxide reacts with an activating agent (e.g., acetic anhydride) to form a reactive adduct.

Formation of an iminium ion: The adduct rearranges to form an iminium ion.

Further reaction: The iminium ion can be trapped by nucleophiles or undergo elimination to yield various products.

While the classic Polonovski reaction often leads to dealkylation, modified versions allow for the isolation and utilization of the intermediate iminium ion for various synthetic purposes. bohrium.com

Catalytic Roles and Ligand Properties in Organic Synthesis

Beyond its role as a reactive substrate, the structural features of Pyridin-2-amine 1-oxide monohydrochloride and its derivatives suggest their potential application as catalysts and ligands in organic synthesis.

Compounds derived from 2-aminopyridine are known to be versatile ligands for supporting metal-metal bonded complexes. researchgate.net The presence of both the pyridine nitrogen and the amino nitrogen in Pyridin-2-amine 1-oxide provides two potential coordination sites for metal ions. The N-oxide oxygen can also act as a coordination site. This multidentate character makes it an interesting candidate for the design of novel ligands for catalysis.

For example, zinc complexes supported by pyridine-N-oxide ligands have been synthesized and shown to be highly efficient catalysts for Michael addition reactions. rsc.org These complexes demonstrate that the pyridine-N-oxide motif can be effectively incorporated into catalytic systems. rsc.org Furthermore, pyridine N-oxides themselves can act as catalysts, for instance, in the photoredox-catalyzed carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.org

The ability of 2-aminopyridine derivatives to form stable complexes with various transition metals is well-documented. orientjchem.org These complexes have been explored for their catalytic and biological activities. The chelation of a metal ion by the pyridine nitrogen and the amino group can create a stable five-membered ring, a common structural motif in coordination chemistry.

The following table lists some potential applications of Pyridin-2-amine 1-oxide and its derivatives in catalysis:

| Application | Description |

| Ligand for Metal Catalysis | The compound can act as a bidentate or tridentate ligand to stabilize and modulate the reactivity of metal centers in various catalytic transformations. |

| Organocatalysis | The basic nitrogen atoms and the N-oxide group could potentially participate in organocatalytic reactions, for example, by activating substrates through hydrogen bonding or by acting as a Brønsted base. |

| Precursor to Catalytically Active Species | The compound can serve as a starting material for the synthesis of more complex ligands and catalysts. |

Cu-Catalyzed Amination of Aryl Chlorides

Pyridin-2-amine 1-oxide and its derivatives have emerged as effective ligands in copper-catalyzed cross-coupling reactions, particularly in the amination of challenging substrates like aryl chlorides. These ligands facilitate the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of numerous pharmaceuticals, agrochemicals, and materials.

Research has demonstrated that a catalyst system comprising copper(I) iodide (CuI) and a 2-aminopyridine 1-oxide ligand can efficiently catalyze the amination of a wide array of functionalized (hetero)aryl chlorides with various aliphatic amines. nih.govresearchgate.net This catalytic system has proven effective for the coupling of both cyclic secondary amines and N-methyl benzylamine (B48309) with (hetero)aryl chlorides, affording the desired N-aryl amine products in good to excellent yields. nih.govresearchgate.net

The effectiveness of the 2-aminopyridine 1-oxide ligand is attributed to its ability to form a stable complex with the copper catalyst, which facilitates the challenging oxidative addition of the aryl chloride. The N-oxide moiety and the amino group likely act as a bidentate ligand, chelating the copper ion. This chelation enhances the electron density on the copper center, thereby promoting its reactivity towards the less reactive aryl chlorides. nih.gov

A screening of various substituted 2-aminopyridine N-oxides revealed that the nature and position of the substituents on the pyridine ring significantly influence the catalytic efficiency. For instance, N-aryl substituted 2-aminopyridine 1-oxides with substituents at the ortho-position of the N-aryl group were found to favor the coupling reaction, leading to improved product yields. nih.gov

Below is a table summarizing the scope of the CuI/2-aminopyridine 1-oxide catalyzed amination of various aryl chlorides with different amines.

| Aryl Chloride | Amine | Ligand | Yield (%) |

|---|---|---|---|

| 4-Chloroanisole | n-Hexylamine | 2-Aminopyridine 1-oxide | Low (initially) |

| Various (hetero)aryl chlorides | Various aliphatic amines | Substituted 2-aminopyridine 1-oxides | Good to Excellent |

| (Hetero)aryl chlorides | Cyclic secondary amines | CuI/2-aminopyridine 1-oxides | Good |

| (Hetero)aryl chlorides | N-Methyl benzylamine | CuI/2-aminopyridine 1-oxides | Good |

General Proton-Dependent Catalysis by Pyridone Analogues

The catalytic activity of pyridone analogues, which are tautomers of hydroxypyridines, is often intrinsically linked to proton transfer mechanisms. The pyridone/hydroxypyridine tautomerism is a fundamental concept in understanding their role in catalysis. 2-Pyridone, for example, exists in equilibrium with its tautomer, 2-hydroxypyridine. This equilibrium can be influenced by solvent polarity and hydrogen bonding interactions. pku.edu.cnarkat-usa.org

In the context of catalysis, the ability of a pyridone analogue to act as a proton shuttle is a key feature. This process involves the transfer of a proton from one site to another within a reacting system, thereby lowering the activation energy of the reaction. Theoretical studies on 2-pyridone have shown that the proton transfer from the keto form (pyridone) to the enol form (hydroxypyridine) is significantly facilitated by the presence of water molecules or by self-association through hydrogen bonding. nih.gov The barrier for this intramolecular proton transfer is substantially lower in the presence of these assisting molecules. nih.gov

This proton-dependent catalytic model is relevant to understanding the function of pyridone-containing ligands in transition metal catalysis. For instance, a bidentate pyridine-pyridone ligand has been designed for palladium-catalyzed C-H hydroxylation. nih.gov In this system, the ligand can switch between a neutral pyridine-pyridine coordination mode and a mono-anionic pyridine-pyridone mode through tautomerization. This flexibility allows the pyridone motif to facilitate the C-H activation step, which is often proton-coupled. nih.gov

Mechanistic investigations have suggested that 2-pyridone can act as an endogenous base, facilitating reversible C-H activation and subsequent transformations like hydrogen-deuterium exchange. acs.org The proton transfer between the pyridone and hydroxypyridine forms is central to its catalytic function, enabling it to participate in reactions that involve proton abstraction and donation.

Oxidative Processes and Reactivity Profile

The reactivity of Pyridin-2-amine 1-oxide is multifaceted, encompassing its participation in oxidative processes, its deoxygenation to the parent amine, and its use as a precursor in various synthetic transformations.

The N-oxide functionality makes the pyridine ring susceptible to a range of reactions. It can act as an oxidant in certain transformations. For example, pyridine N-oxides have been employed as oxygen transfer reagents in various metal-catalyzed oxidations of organic substrates. nih.gov An alternative reaction pathway in some transformations involving pyridine N-oxides is the oxidation of a co-reagent, with the N-oxide itself being reduced. rsc.org

A common and important reaction of pyridine N-oxides is deoxygenation to the corresponding pyridine derivative. This transformation can be achieved using a variety of reducing agents. arkat-usa.org A sustainable method for the deoxygenation of pyridine N-oxides has been developed using formic acid as both an activator and a reductant, with magnesium iodide as a convenient iodide source. organic-chemistry.org Notably, in a study using this system, 2-aminopyridine N-oxide was deoxygenated to 2-aminopyridine in excellent yield without formylation of the amino group, highlighting the chemoselectivity of the reaction. organic-chemistry.org Palladium-catalyzed transfer oxidation using trialkylamines is another mild and chemoselective method for the deoxygenation of pyridine N-oxides. acs.org

Pyridin-2-amine 1-oxide and its parent compound, pyridine N-oxide, are also valuable precursors for the synthesis of substituted pyridines, particularly 2-aminopyridines. nih.govrsc.orgacs.org The N-oxide group activates the pyridine ring for nucleophilic attack, primarily at the C2 and C6 positions. This reactivity has been exploited in various methods for the synthesis of 2-aminopyridines from pyridine N-oxides. nih.govrsc.org

Furthermore, pyridine N-oxides can participate in cycloaddition reactions. arkat-usa.org For example, they can react as 1,3-dipoles in [3+2] cycloaddition reactions with suitable dipolarophiles, leading to the formation of five-membered heterocyclic rings. This reactivity provides a pathway to more complex molecular scaffolds.

The table below summarizes some key aspects of the reactivity of Pyridin-2-amine 1-oxide and related compounds.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Deoxygenation | Formic acid, MgI₂ | 2-Aminopyridine | organic-chemistry.org |

| Deoxygenation | Pd(OAc)₂, dppf, Et₃N | Parent Pyridine | acs.org |

| Synthesis of 2-Aminopyridines | Activated Isocyanides, TMSOTf | Substituted 2-Aminopyridines | rsc.org |

| Cycloaddition | Silyl Imines, LDA | Imidazolidine derivatives |

Modification of the Amino Sidechain for Chemical Diversity

The exocyclic amino group of 2-aminopyridine derivatives is a key site for introducing chemical diversity. This is often achieved through reactions that form new carbon-nitrogen or other heteroatom bonds, allowing for the extension and modification of the sidechain.

One common strategy involves the N-alkylation or N-arylation of the amino group. For instance, in the synthesis of potent human neuronal nitric oxide synthase (nNOS) inhibitors, the 2-aminopyridine scaffold is frequently modified with various amino-containing sidechains. nih.govnih.gov Structure-activity relationship studies have shown that the nature of the terminal amine on the sidechain significantly impacts binding affinity. For example, modifying a terminal secondary amine to a primary or tertiary amine can alter the inhibitory potency against nNOS. nih.gov

Another approach is the formation of amides. The reaction of pyridine N-oxides with imidoyl chlorides or activated isocyanides can yield N-substituted 2-aminopyridines or their N-formyl derivatives. nih.govacs.org The N-formylaminopyridine intermediates can be isolated and subsequently hydrolyzed under mild conditions to provide the free 2-aminopyridine. nih.govnih.gov This two-step process allows for the introduction of a formyl group, which can be a precursor for further transformations or a final desired functionality.

The table below summarizes examples of amino sidechain modifications on 2-aminopyridine scaffolds, highlighting the reagents used and the resulting functional groups.

| Starting Material Scaffold | Reagent(s) | Modification Type | Resulting Functional Group | Reference |

| 2-Aminopyridine | N-methylethane-1,2-diamine | N-Alkylation | Substituted diamine sidechain | nih.gov |

| Pyridine N-oxide | Benzyl isocyanide, TMSOTf | N-Formylation | N-formyl-2-aminopyridine | nih.gov |

| 2-Aminopyridine | Symmetric diamines | Buchwald Amination | N-Alkylation with diamine | nih.gov |

Functionalization of the Pyridine Ring System

The pyridine ring of 2-aminopyridine 1-oxide is amenable to various functionalization reactions, including electrophilic substitution and modern cross-coupling techniques. The presence of the N-oxide functionality significantly influences the reactivity and regioselectivity of these transformations compared to the parent pyridine.

Unlike pyridine, which is highly resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, pyridine N-oxide is significantly more reactive. vaia.comyoutube.com The N-oxide group donates electron density into the ring, particularly activating the C2 (ortho) and C4 (para) positions for electrophilic attack. vaia.comyoutube.com

Computational studies using Molecular Electron Density Theory (MEDT) on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) indicate that the reaction proceeds with a low activation energy. rsc.org While kinetic control might favor the ortho-nitro product, the experimentally observed product is often the para-substituted one, a result attributed to the explicit solvation of the N-oxide's oxygen atom. rsc.org This enhanced reactivity allows EAS reactions like nitration and halogenation to occur under much milder conditions than those required for pyridine itself. youtube.com For example, nitration can be achieved with a mixture of nitric and sulfuric acid, yielding 4-nitropyridine-N-oxide. youtube.com

Transition metal catalysis provides a powerful tool for the functionalization of pyridine rings, often through C-H activation or cross-coupling reactions. The nitrogen atoms in N-aryl-2-aminopyridines can act as directing groups, facilitating the formation of stable metal complexes that enable subsequent cyclization and functionalization. rsc.orgrsc.org Metals such as palladium, rhodium, and copper are commonly employed. rsc.org

Palladium-catalyzed reactions are particularly prevalent. For example, palladium catalysts can be used for the direct arylation of pyridine N-oxides with aryl bromides or aryl triflates, typically affording 2-arylpyridine N-oxides. semanticscholar.org The N-oxide moiety plays a crucial role in directing the catalyst to the C2-H bond. semanticscholar.org Similarly, nickel-catalyzed activation of the C2-H bond in pyridine N-oxides allows for the regio- and stereoselective insertion of alkynes, producing (E)-2-alkenylpyridine N-oxides. semanticscholar.org These substituted N-oxides can then be easily deoxygenated to furnish the corresponding functionalized pyridines. semanticscholar.org

The following table outlines representative transition metal-catalyzed reactions on pyridine N-oxide systems.

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Pyridine N-oxide | Aryl bromide | Palladium catalyst | 2-Arylpyridine N-oxide | semanticscholar.org |

| Pyridine N-oxide | Alkyne | Nickel catalyst | (E)-2-Alkenylpyridine N-oxide | semanticscholar.org |

| N-Aryl-2-aminopyridine | Alkyne | PdCl₂, Cu(TFA)₂·xH₂O | Indole derivative | rsc.org |

| N-Aryl-2-aminopyridine | Potassium aryltrifluoroborate | Pd(OAc)₂, AgOAc | 9-(Pyridin-2-yl)-9H-carbazole | rsc.org |

Synthesis of Fused Heterocyclic Systems

2-Aminopyridines are invaluable precursors for the synthesis of fused bicyclic heteroaromatic compounds, which are prominent scaffolds in medicinal chemistry. mdpi.com The endocyclic nitrogen and the exocyclic amino group provide the necessary reactive sites for annulation reactions to form systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is most commonly achieved through the condensation of a 2-aminopyridine with a suitable two-carbon synthon. acs.orgnih.gov A classic and widely used approach is the reaction with α-halocarbonyl compounds, such as bromoacetophenones. acs.org This reaction proceeds via initial alkylation of the endocyclic pyridine nitrogen, followed by intramolecular condensation between the exocyclic amino group and the carbonyl, leading to the fused imidazole (B134444) ring. acs.org

Modern variations of this synthesis have been developed using various catalysts or catalyst-free, eco-friendly conditions. acs.orgnih.gov For instance, copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketoxime acetates or nitroolefins provides efficient routes to substituted imidazo[1,2-a]pyridines. organic-chemistry.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, offer a highly convergent strategy to access diverse 2,3-disubstituted imidazo[1,2-a]pyridines. mdpi.comnih.gov

The pyrido[1,2-a]pyrimidine (B8458354) scaffold can also be constructed from 2-aminopyridine precursors. One strategy involves the acylation of the lithium amide of a 2-aminopyridine with an alkynoate ester to form an alkynamide intermediate. cam.ac.uk This intermediate can then be cyclized under thermal conditions to yield the pyrido[1,2-a]pyrimidin-2-one. Using the lithium amide of the 2-aminopyridine ensures high regioselectivity for the 2-oxo isomer over the 4-oxo alternative. cam.ac.uk

Another approach involves a one-pot, three-component reaction where 2-aminopyridines, aldehydes, and a ketone are condensed under acid catalysis (e.g., trifluoromethanesulfonic acid) to rapidly assemble highly substituted 4H-pyrido[1,2-a]pyrimidines. researchgate.net These methods provide access to a class of heterocycles that are of significant interest in drug discovery but are less represented in screening libraries. cam.ac.uk

Derivatization and Functionalization Strategies

Pyrazole (B372694) and Pyrazoline Ring Formation via Related Hydrazine (B178648) Chemistry

Extensive literature searches did not yield specific methodologies for the direct formation of pyrazole or pyrazoline rings from Pyridin-2-amine 1-oxide monohydrochloride through reactions with hydrazine or its derivatives. General synthetic routes to pyrazoles and pyrazolines typically involve the condensation of hydrazine with β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitably functionalized acyclic precursors. researchgate.netthieme-connect.comorganic-chemistry.org The pyridine (B92270) ring of the specified compound is generally stable and not readily converted into a pyrazole or pyrazoline structure under standard hydrazinolysis conditions. Such a transformation would likely require initial ring-opening or significant functionalization of the pyridine core to generate a suitable precursor for cyclization with hydrazine, and no such pathways originating from Pyridin-2-amine 1-oxide monohydrochloride are documented in the reviewed sources.

Other Five- and Six-Membered Azaheterocycle Formations

While direct conversion to pyrazoles from the pyridine ring is not readily found, the 2-aminopyridine (B139424) scaffold, which can be derived from its N-oxide, is a versatile precursor for the synthesis of various fused five- and six-membered azaheterocycles. researchgate.net These reactions typically involve the dual nucleophilicity of the endocyclic nitrogen and the exocyclic amino group.

One prominent class of five-membered heterocycles synthesized from 2-aminopyridine derivatives are imidazo[1,2-a]pyridines. These are commonly formed through the reaction of a 2-aminopyridine with α-haloketones or related reagents. thieme-connect.de For instance, the reaction of 2-aminopyridines with ethyl bromopyruvate can yield substituted imidazo[1,2-a]pyridines. thieme-connect.de

Another strategy involves the reaction of 2-aminopyridines with reagents like hydroxyimidoyl chlorides to produce 3-nitroso-imidazo[1,2-a]pyridines. thieme-connect.de The general approach is outlined in the table below, showcasing the versatility of the 2-aminopyridine core in forming this fused heterocyclic system.

Table 1: Examples of Imidazo[1,2-a]pyridine (B132010) Formation from 2-Aminopyridine Derivatives

| 2-Aminopyridine Derivative | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Methyl-5-nitropyridin-2-amine | Ethyl bromopyruvate | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | 55 | thieme-connect.de |

The formation of six-membered fused heterocycles, such as pyrido[1,2-a]pyrimidines, is also a well-established derivatization of 2-aminopyridines. These syntheses often utilize reactions with β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or ketene (B1206846) dithioacetals. researchgate.netbeilstein-journals.org For example, the reaction of 2-aminopyridine with functionalized maleimides can lead to the formation of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivatives. beilstein-journals.org

A one-pot reaction between 1-methyl-4-(methylsulfanyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile and 2-aminopyridine results in the formation of 10-imino-2-methylpyrido[1,2-a]pyrrolo[3,4-d]pyrimidine-1,3(2H,10H)-dione in high yield. beilstein-journals.org This transformation showcases a cyclization strategy involving the 2-aminopyridine moiety to construct a more complex, fused six-membered ring system.

Table 2: Example of Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine Formation

| 2-Aminopyridine Derivative | Reagent | Product | Yield (%) | Reference |

|---|

Furthermore, the synthesis of 6-azaindoles (pyrrolo[2,3-c]pyridines) can be achieved from substituted 3-amino-4-methylpyridines through an electrophilic [4+1]-cyclization with reagents like trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.orgchemrxiv.org While this does not start from a 2-aminopyridine, it demonstrates another route to forming fused five-membered rings on a pyridine core.

Advanced Applications in Organic Synthesis Methodology

Use as a Significant Synthetic Synthon for Complex Molecular Architectures

Pyridin-2-amine 1-oxide monohydrochloride is primarily utilized through its parent N-oxide, which has been established as a versatile synthon for the synthesis of 2-aminopyridines. thieme-connect.comthieme-connect.com These motifs are crucial building blocks in the creation of complex molecular architectures. nih.gov Modern synthetic methods have moved beyond classical approaches, which often required harsh conditions and resulted in low yields or mixtures of isomers, to more refined, redox-neutral transformations that offer high efficiency and regioselectivity. thieme-connect.comthieme-connect.com

A particularly effective method involves the reaction of pyridine (B92270) N-oxides with activated isocyanides. nih.govacs.org This one-pot, two-step process facilitates the synthesis of a wide array of substituted 2-aminopyridines with yields of up to 84%. nih.govacs.orgresearchgate.netsemanticscholar.org The reaction proceeds through an isolable N-formylaminopyridine intermediate, which undergoes mild hydrolysis to furnish the final product. nih.gov This method is notable for its tolerance of various functional groups and its success with substrates that perform poorly in other synthetic routes, such as those bearing strongly electron-withdrawing groups. nih.gov

Interactive Table: Synthesis of 2-Aminopyridines from Pyridine N-Oxides and Isocyanides

| Entry | Pyridine N-Oxide Substrate | Isocyanide | Product | Yield (%) | Citation |

| 1 | Methyl isonicotinate (B8489971) N-oxide | Benzyl isocyanide | Methyl 2-(benzylamino)isonicotinate | 71 | nih.gov |

| 2 | Pyridine N-oxide | 4-Chlorophenyl isocyanide | N-(4-Chlorophenyl)pyridin-2-amine | 71 | nih.gov |

| 3 | Methyl isonicotinate N-oxide | 4-Chlorophenyl isocyanide | Methyl 2-((4-chlorophenyl)amino)isonicotinate | 84 | nih.gov |

| 4 | 4-Nitro-pyridine-N-oxide | 4-Chlorophenyl isocyanide | N-(4-Chlorophenyl)-4-nitropyridin-2-amine | 76 | nih.gov |

| 5 | 3,5-Dibromopyridine N-oxide | 4-Chlorophenyl isocyanide | 3,5-Dibromo-N-(4-chlorophenyl)pyridin-2-amine | 41 | nih.gov |

Another significant strategy involves the conversion of pyridine N-oxides into N-(2-pyridyl)pyridinium salts. thieme-connect.comthieme-connect.comresearchgate.net This highly regioselective transformation is followed by the hydrolytic decomposition of the pyridinium (B92312) intermediate to yield the 2-aminopyridine (B139424) product. thieme-connect.comresearchgate.net The method is scalable, employs inexpensive reagents, and demonstrates broad functional group compatibility. thieme-connect.comthieme-connect.comresearchgate.net Isotopic labeling studies have confirmed that the reaction proceeds via a Zincke reaction mechanism. thieme-connect.comresearchgate.net These advanced synthetic protocols underscore the value of pyridin-2-amine 1-oxide as a foundational tool for accessing complex nitrogen-containing heterocyclic structures.

Precursor for Scaffolds with Chemical Interest (excluding medicinal applications)

The 2-aminopyridine scaffold, readily accessible from pyridin-2-amine 1-oxide, is a precursor to a diverse range of heterocyclic systems with significant chemical interest beyond medicinal chemistry. thieme-connect.comnih.gov Its derivatives are used in materials science, particularly in the development of functional dyes and photochemically active molecules. nih.govumn.edu

One notable application is in the synthesis of novel low-molecular-weight luminogens that exhibit aggregation-induced emission enhancement (AIEE). acs.org By reacting 2-aminopyridines with functionalized maleimides, novel ring-fused heterocyclic compounds such as pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines can be selectively prepared. acs.org These molecules possess unique photophysical properties, making them candidates for advanced optical materials and sensors. acs.org

Furthermore, aminopyridine derivatives serve as building blocks for sophisticated coordination chemistry. Asymmetric, monoaminated pyridines have been coupled to scaffolding molecules like tris(2-aminoethyl)amine (B1216632) (TREN) to form chiral, multidentate proligands. acs.orgmdpi.com These ligands are designed for applications in the synthesis of complex metal assemblies, including extended metal atom chains (EMACs), opening avenues to investigate the influence of chiral environments on metal-metal bonded systems. acs.orgmdpi.com

The versatility of the scaffold is also demonstrated in catalysis. For instance, 2-aminopyridine has been chemically bonded to graphene oxide and subsequently modified with platinum nanoparticles to create an efficient photocatalyst for water splitting. thieme-connect.com The incorporation of the aminopyridine structure enhances the deposition of fine platinum nanoparticles and improves charge transfer within the reduced graphene oxide (RGO) structure, leading to significant photocatalytic activity. thieme-connect.com

Role in Chiral Synthesis and Stereoselective Transformations

While many applications of pyridin-2-amine 1-oxide focus on regioselectivity, its derivatives play a crucial role in the field of asymmetric synthesis and stereoselective transformations. thieme-connect.com The N-oxide functionality itself can direct stereochemical outcomes, and the resulting aminopyridine scaffold is a cornerstone for creating chiral ligands and catalysts.

A significant breakthrough is the asymmetric Henry (nitroaldol) reaction of 2-acylpyridine N-oxides. mdpi.com This reaction, which was previously a challenge due to the tendency of N-oxides to inhibit catalysts, has been successfully achieved with high enantioselectivity using a nickel-aminophenol sulfonamide complex. mdpi.com This method provides access to various optically active pyridine-containing β-nitro tertiary alcohols in yields up to 99% and with enantiomeric excess (ee) up to 99%. mdpi.com Mechanistic studies suggest a mononuclear nickel complex is the active species, a departure from previously assumed dinuclear catalysts. mdpi.com

Interactive Table: Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides

| Entry | 2-Acylpyridine N-Oxide Substrate | R Group | Yield (%) | ee (%) | Citation |

| 1 | 2-Acetylpyridine N-oxide | H | 95 | 96 | mdpi.com |

| 2 | 2-Propionylpyridine N-oxide | Me | 99 | 92 | mdpi.com |

| 3 | 2-Benzoylpyridine N-oxide | Ph | 99 | 99 | mdpi.com |

| 4 | 2-(4-Fluorobenzoyl)pyridine N-oxide | 4-F-Ph | 99 | 98 | mdpi.com |

| 5 | 2-(2-Naphthoyl)pyridine N-oxide | 2-Naphthyl | 99 | 99 | mdpi.com |

Another approach involves modifying the pyridine N-oxide backbone with a chiral auxiliary. Heteroaromatic N-oxides have been functionalized with chiral oxazoline (B21484) moieties to create novel ligands for potential use in asymmetric catalysis. nih.gov The synthesis of these chiral pyridine-oxazoline N-oxides provides a platform for developing new catalytic systems where the stereochemical environment is precisely controlled. nih.gov Furthermore, chiral aminopyridine ligands, derived from the N-oxide, have been developed and used in copper-catalyzed asymmetric Henry reactions, demonstrating the utility of the core structure in generating stereoselective catalysts. mdpi.com

Development of Novel Reagents and Catalysts in Chemical Transformations

The scaffold derived from pyridin-2-amine 1-oxide is not only a building block but also a functional component in the design of novel reagents and catalysts for a variety of chemical transformations. The aminopyridine structure is particularly prevalent in the development of ligands for transition-metal catalysis and in the field of organocatalysis. umn.edunih.gov

In transition-metal catalysis, aminopyridine-based ligands have been used to create highly active iron(II) complexes. umn.edu These complexes have been successfully applied as catalysts for atom transfer radical polymerization (ATRP) of styrene. umn.edu Research has shown that modifying the steric and electronic properties of the aminopyridine ligand, for instance by introducing a bulky t-butyl group, can enhance the catalytic activity. umn.edu Similarly, chiral aminopyridine ligands have been synthesized for use in copper-catalyzed asymmetric reactions, highlighting their modularity and effectiveness in creating stereoselective metal complexes. mdpi.com

The aminopyridine framework is also integral to the field of organocatalysis, which avoids the use of metals. mdpi.com Chiral bifunctional organocatalysts have been designed using aminopyridine derivatives as a key component. nih.gov For example, 2'-aminouridine (B12940546) derivatives have been synthesized to act as organocatalysts for the Diels-Alder reaction. mdpi.com In these systems, the aminopyridine moiety often acts as a hydrogen-bond donor or a Brønsted base, activating substrates and controlling the stereochemical outcome of the reaction. The development of such catalysts, often derived from readily available chiral sources and the aminopyridine scaffold, represents a growing area of sustainable chemistry. nih.gov

Q & A

Q. How can researchers synthesize Pyridin-2-amine 1-oxide monohydrochloride with high purity for experimental use?

Methodological Answer:

-

Synthetic Route Optimization : Utilize databases like PubChem, PISTACHIO, and REAXYS to cross-reference feasible synthetic pathways. For example, precursor scoring models (e.g., Template_relevance) can prioritize routes with minimal side products .

-

Purification : Employ column chromatography with polar solvents (e.g., methanol/chloroform gradients) and validate purity via HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry .

-

Key Parameters :

Parameter Recommendation Source Precursor Scoring Relevance Heuristic (Top-6) Plausibility Threshold 0.01 (Min.)

Q. What analytical techniques are critical for characterizing Pyridin-2-amine 1-oxide monohydrochloride?

Methodological Answer:

- Structural Confirmation : Use NMR (¹H/¹³C) to verify the pyridine ring and amine-oxide functional groups. Compare spectra with PubChem reference data .

- Elemental Analysis : Confirm stoichiometry (e.g., Cl⁻ content via ion chromatography) .

- Thermal Stability : Conduct TGA (Thermogravimetric Analysis) to assess decomposition thresholds (>200°C typical for similar hydrochlorides) .

Q. What safety protocols are essential for handling Pyridin-2-amine 1-oxide monohydrochloride in laboratory settings?

Methodological Answer:

-

Exposure Control : Use fume hoods and closed systems to prevent inhalation/contact. Install emergency showers and eye-wash stations .

-

PPE Requirements :

Equipment Specification Source Gloves Nitrile (≥0.11 mm thickness) Respiratory Protection N95/P2 dust mask -

Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Pyridin-2-amine 1-oxide monohydrochloride?

Methodological Answer:

Q. What experimental strategies mitigate instability of Pyridin-2-amine 1-oxide monohydrochloride under ambient conditions?

Methodological Answer:

- Storage Conditions : Store at -20°C in desiccators to prevent hygroscopic degradation (common in hydrochloride salts) .

- Decomposition Pathways : Monitor via LC-MS for byproducts like hydrogen chloride or pyridine derivatives under stress conditions (heat/light) .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to aqueous formulations .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled in structural studies?

Methodological Answer:

- Cross-Platform Validation : Compare NMR data with computational predictions (e.g., ACD/Labs Percepta) and X-ray crystallography .

- pH-Dependent Shifts : Account for protonation states (amine-oxide groups are pH-sensitive; use buffered D₂O for ¹H NMR) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across literature?

Methodological Answer:

-

Root-Cause Analysis :

Factor Investigation Method Source Catalyst Purity ICP-MS (trace metal analysis) Reaction Atmosphere Glovebox (O₂/H₂O exclusion) -

Reproducibility : Document detailed protocols (e.g., inert gas flow rates, stirring speeds) and share raw data via open-access platforms.

Q. What methodologies validate conflicting toxicity profiles in preclinical studies?

Methodological Answer:

- In Silico Predictions : Use tools like OECD QSAR Toolbox to assess acute toxicity (data gaps exist for pyridine derivatives) .

- In Vitro Assays : Perform cytotoxicity screening (e.g., HepG2 cell viability) and compare with structurally similar compounds (e.g., pyridoxamine hydrochloride) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 57097-28-6 | |

| Molecular Weight | 149.66 g/mol (predicted) | |

| Solubility (PBS pH 7.2) | 5 mg/mL | |

| Hygroscopicity | High (store desiccated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||